CYM50358

Description

Overview of Sphingolipid Metabolism and Signaling Pathways

Sphingolipid metabolism involves several interconnected pathways: de novo synthesis, the salvage pathway, and the catabolism of complex sphingolipids. mdpi.commdpi.comresearchgate.net The de novo pathway begins in the endoplasmic reticulum with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, leading to the formation of ceramide, a central molecule in sphingolipid metabolism. mdpi.commdpi.comfrontiersin.orgnih.gov Ceramide can be further converted into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. mdpi.comresearchgate.netfrontiersin.org The salvage pathway involves the breakdown of complex sphingolipids back into ceramide and sphingosine (B13886), which can then be recycled. mdpi.commdpi.comfrontiersin.org Ceramide can also be catabolized into sphingosine and a free fatty acid by ceramidases. mdpi.comfrontiersin.org Sphingosine can then be phosphorylated by sphingosine kinases to form S1P. mdpi.commdpi.com The final step in S1P catabolism is its degradation by S1P lyase. mdpi.com

S1P signaling through its receptors (S1PR1-5) activates various downstream pathways depending on the specific receptor subtype and the associated G proteins. wikipedia.orgalzdiscovery.org These pathways regulate fundamental biological processes such as cell proliferation, survival, migration, differentiation, and immune cell trafficking. qiagen.comwikipedia.orgnih.gov

Biological Significance of Sphingosine-1-Phosphate Receptor 4 (S1P4R) in Cellular Processes

S1P4R, also known as EDG6, is one of the five S1P receptor subtypes. wikipedia.orguniprot.orgwikipedia.orgdrugbank.com Unlike the ubiquitously expressed S1PR1, S1PR2, and S1PR3, S1P4R expression is more restricted, being predominantly found in lymphoid and hematopoietic tissues, as well as in the lung. wikipedia.orguniprot.orgwikipedia.orgmdpi.comcalbiochemicals.com It is also expressed in dendritic cells and neutrophils. nih.govbiomolther.org

S1P4R has been implicated in several cellular processes, particularly within the immune system. It plays a role in lymphocyte signaling, megakaryocyte differentiation, and platelet formation and activation. mdpi.com S1P4R has been reported to couple to Gαi/0 and Gα12/13 proteins, which can lead to the activation of downstream signaling cascades, including the phospholipase C-mediated release of Ca2+ from internal stores. alzdiscovery.org

Research suggests S1P4R is involved in regulating immune cell activation and differentiation. While initial studies suggested a direct role in T cell cytokine production, more recent findings indicate that S1P4R on lymphocytes may not directly affect their activity, but rather influence lymphocyte function indirectly. nih.gov S1P4R has been shown to play a role in the migration of T cells. nih.govnih.gov Studies in mouse models suggest S1P4R deficiency can affect dendritic cell migration and cytokine secretion and reduce Th17 differentiation of T cells. nih.govbiomolther.orgnih.gov

Beyond the immune system, S1P4R has been investigated in other contexts. For instance, treatment with a S1P4R antagonist attenuated TGFβ1-mediated proapoptotic signaling in myoblasts, suggesting a potential role in muscle tissue. alzdiscovery.org S1P4R expression has also been examined as a potential prognostic marker in various cancers, with studies showing associations between S1PR4 expression and patient prognosis, although the findings can be context-dependent. alzdiscovery.org

Role of CYM50358 as a Research Probe for S1P4R Biology

Given the specific expression pattern and emerging biological roles of S1P4R, selective pharmacological tools are essential for dissecting its precise functions. This compound has been identified as a potent and selective antagonist of S1P4R. medchemexpress.commedchemexpress.comrndsystems.comtocris.comsigmaaldrich.com This compound acts as a research probe, allowing investigators to inhibit S1P4R activity and study the resulting cellular and physiological effects.

This compound demonstrates selectivity for S1P4R over other S1P receptor subtypes. Research indicates that this compound inhibits S1P4R with an IC50 of 25 nM. medchemexpress.comrndsystems.comtocris.com Its inhibitory effect on other S1P receptors is significantly less potent, with IC50 values in the micromolar range for S1PR1, S1PR2, S1PR3, and S1P5R. medchemexpress.comsigmaaldrich.com

| Compound | Target Receptor | IC50 (nM) |

|---|---|---|

| This compound | S1P4R | 25 |

| This compound | S1PR1 | 6400 |

| This compound | S1PR2 | 3900 |

| This compound | S1PR3 | >25000 (95% inhibition at 25 µM) |

| This compound | S1P5R | 5500 |

Table data compiled from references medchemexpress.comsigmaaldrich.com. Note: The IC50 for S1P3R is given as >25 µM with 95% inhibition at 25 µM in one source, while another lists 25 µM as the IC50.

Research using this compound has provided insights into S1P4R biology. For example, studies have utilized this compound to investigate the role of S1P4R in mast cell degranulation and allergic asthma in mice, demonstrating that inhibition of S1P4R suppressed allergic responses. nih.govbiomolther.org In the context of cancer immunotherapy, this compound has been used to evaluate the function of S1P4R in CAR-T cells, showing that S1P4R downregulation by this compound repressed the cytotoxicity of these cells. nih.gov These findings highlight the utility of this compound as a tool to probe the specific involvement of S1P4R in complex biological processes.

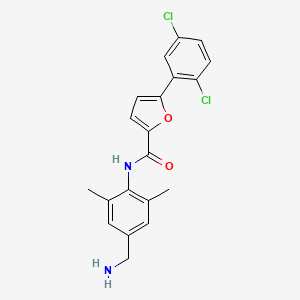

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22/h3-9H,10,23H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJOPXDAQCDRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314212-39-9 | |

| Record name | 1314212-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Characterization of Cym50358

Mechanism of Action as an S1P4R Antagonist

CYM50358 functions by blocking the activity of the S1P4 receptor. Sphingosine-1-phosphate (S1P) is a bioactive lipid that acts as an agonist for S1P receptors, mediating a variety of cellular processes lipidmaps.orgnih.gov. S1P4R is a G protein-coupled receptor (GPCR) that, upon activation by S1P, can couple to Gαi/o and Gα12/13 proteins, leading to downstream signaling cascades such as the activation of ERK, MAPK, and PLC pathways nih.govalzdiscovery.org.

As an antagonist, this compound binds to the S1P4 receptor and prevents S1P from binding and activating the receptor. This blockade inhibits the downstream signaling events typically triggered by S1P4R activation. Research indicates that this compound is a potent S1P4 antagonist with an IC₅₀ of 25 nM tocris.comsigmaaldrich.comrndsystems.commedchemexpress.commedchemexpress.commedchemexpress.com. This potency suggests that relatively low concentrations of this compound are effective in blocking S1P4 receptor activity.

Studies have demonstrated the functional consequences of S1P4R antagonism by this compound in various biological contexts. For instance, in myoblast cell cultures, this compound attenuated TGFβ1-mediated proapoptotic signaling, suggesting a role for S1P4R in this pathway alzdiscovery.org. Furthermore, in an ovalbumin-induced allergic asthma model, this compound administration suppressed mast cell degranulation and reduced allergic responses, indicating that S1P4R is involved in these processes and that its antagonism by this compound can have inhibitory effects nih.gov.

Receptor Selectivity Profile of this compound

A key aspect of this compound's pharmacological characterization is its selectivity for the S1P4 receptor over other S1P receptor subtypes. Selective ligands are valuable research tools for dissecting the specific roles of individual receptor subtypes.

Preferential Antagonism of S1P4R

This compound has been shown to display preferential selectivity for S1P4R tocris.comrndsystems.com. Its potency at S1P4R is significantly higher compared to its activity at S1P1R, S1P2R, S1P3R, and S1P5R sigmaaldrich.comusbio.net. This preferential antagonism makes this compound a useful tool for studying the specific functions of S1P4R without significantly affecting the activity of other S1P receptor subtypes.

Differentiation from Other Sphingosine-1-Phosphate Receptor Subtypes (S1P1R, S1P2R, S1P3R, S1P5R)

Detailed research findings highlight the significant difference in the potency of this compound across the S1P receptor family. While its IC₅₀ at S1P4R is 25 nM, its inhibitory activity against other S1P isoforms is observed only at much higher concentrations sigmaaldrich.comusbio.net.

The reported IC₅₀ values for this compound at other S1P receptor subtypes are considerably higher than at S1P4R:

S1P1R: 6.4 µM sigmaaldrich.commedchemexpress.comusbio.net

S1P2R: 3.9 µM sigmaaldrich.comusbio.net

S1P3R: 25 µM (with 95% inhibition) sigmaaldrich.comusbio.net

S1P5R: 5.5 µM sigmaaldrich.comusbio.net

This substantial difference in IC₅₀ values, spanning several orders of magnitude, demonstrates that this compound is significantly more potent as an antagonist at S1P4R than at the other S1P receptor subtypes. This selectivity profile is crucial for its utility as a research tool to investigate the distinct roles of S1P4R in various biological processes.

The following table summarizes the selectivity profile of this compound:

| Receptor Subtype | IC₅₀ (nM) |

| S1P4R | 25 |

| S1P1R | 6400 |

| S1P2R | 3900 |

| S1P3R | 25000 |

| S1P5R | 5500 |

Note: IC₅₀ values for S1P1R, S1P2R, S1P3R, and S1P5R are converted from µM to nM for comparison (1 µM = 1000 nM).

This data underscores the selective nature of this compound as an S1P4R antagonist, making it a valuable probe for studying the specific biological functions mediated by this particular receptor subtype.

Molecular Mechanisms and Intracellular Signaling Modulated by Cym50358

G Protein-Coupled Signaling Cascades Influenced by CYM50358

As an S1PR4 antagonist, this compound directly interferes with the initial step of S1P-mediated signal transduction at the receptor level. The specificity of the cellular response to S1P is dictated by the expression pattern of S1P receptors and the particular G proteins they couple to. S1PR4 predominantly signals through Gαi and Gα12/13 proteins. nih.govresearchgate.net

Downstream Effector Modulation by this compound

The blockade of G protein activation at the S1PR4 receptor by this compound has significant consequences for downstream signaling molecules that regulate critical cellular processes.

The MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are critical regulators of gene expression, cell proliferation, differentiation, and apoptosis. GPCRs, including S1PR4, can activate MAPK pathways through both Gαi and Gα12/13 signaling. nih.govnih.gov For instance, Gβγ subunits released from Gαi activation can trigger the Ras/Raf/MEK/ERK cascade. researchgate.net Similarly, Gα12/13-mediated RhoA activation can influence MAPK signaling. nih.govbiorxiv.org Studies have shown that S1PR4 activation can lead to the phosphorylation and activation of ERK. nih.govnih.gov As an antagonist, this compound would be expected to inhibit S1P-mediated activation of these MAPK pathways downstream of S1PR4, thereby affecting the cellular processes they control.

Research has demonstrated a specific role for this compound in modulating the phosphorylation state of Heat Shock Protein 27 (HSP27). In human platelets, S1P, acting via S1PR4, suppresses the collagen-induced phosphorylation of HSP27. medchemexpress.com Treatment with this compound markedly reverses this suppressive effect, restoring the phosphorylation of HSP27. medchemexpress.com HSP27 phosphorylation is a key regulatory event, often downstream of the p38 MAPK pathway, that controls its chaperone activity and its role in regulating actin cytoskeleton dynamics. By reversing the S1P-mediated dephosphorylation of HSP27, this compound can influence platelet activation and cytoskeletal organization. medchemexpress.com

| Signaling Pathway | Upstream Activator (Receptor/G-Protein) | Key Downstream Effectors | Effect of this compound (as S1PR4 Antagonist) |

| Gαi/o Signaling | S1PR4 / Gαi | Adenylyl Cyclase, PLC, MAPK (ERK) | Inhibition |

| Gα12/13 Signaling | S1PR4 / Gα12/13 | RhoA, ROCK | Inhibition |

| Calcium Mobilization | S1PR4 / Gαi-PLC | IP3 Receptor | Inhibition |

| HSP27 Phosphorylation | S1PR4 | (Suppresses collagen-induced phosphorylation) | Reverses S1P-mediated suppression |

Interplay of S1P4R Antagonism by this compound with Other Cellular Pathways

Emerging evidence demonstrates that the influence of this compound extends beyond simple receptor blockade, impacting a cascade of downstream signaling events. This modulation affects cellular responses to external stimuli and crosstalks with other important signaling axes.

Modulation of TGFβ1-Evoked Myoblast Apoptotic Responses

Transforming growth factor-beta 1 (TGFβ1) is a well-established negative regulator of skeletal muscle repair, and its signaling can induce apoptosis in myoblasts, the precursor cells of muscle fibers. Intriguingly, the pro-apoptotic effects of TGFβ1 in these cells have been found to be dependent on the activation of the S1P4 receptor.

A pivotal study has elucidated a novel signaling pathway where TGFβ1 transactivates the S1P4 receptor, leading to myoblast apoptosis. The use of this compound in this context has been shown to attenuate the pro-apoptotic signaling mediated by TGFβ1. This finding suggests that the antagonism of S1P4R by this compound can interfere with the deleterious effects of TGFβ1 on myoblasts, potentially offering a protective role against muscle cell death.

| Experimental Condition | Key Finding | Implication |

| C2C12 myoblasts treated with TGFβ1 | Increased apoptosis | Confirms the pro-apoptotic role of TGFβ1 in myoblasts. |

| C2C12 myoblasts treated with TGFβ1 and this compound | Attenuation of TGFβ1-mediated pro-apoptotic signaling | Demonstrates that S1P4R antagonism by this compound can rescue myoblasts from TGFβ1-induced apoptosis. |

Involvement with Sphingosine (B13886) Kinase 2 (SK2) and Rho-Kinase-2 (ROCK2) Axis

The signaling cascade initiated by TGFβ1 and involving S1P4R transactivation has been further dissected to reveal the downstream involvement of the Rho-Kinase-2 (ROCK2) axis. The activation of ROCK2 is a critical step in the execution of the apoptotic program in myoblasts following TGFβ1 stimulation.

Research has positioned the activation of the S1P4 receptor upstream of ROCK2 activation in this pathway. By blocking the S1P4 receptor, this compound effectively prevents the downstream activation of ROCK2, thereby inhibiting the apoptotic response. While the direct involvement of Sphingosine Kinase 2 (SK2) in this specific this compound-modulated pathway is still under investigation, SK2 is known to be a key enzyme in the production of sphingosine-1-phosphate (S1P), the natural ligand for S1P receptors. The interplay between local S1P production by SK2 and the activation of S1P4R in the context of TGFβ1 signaling presents an important area for future research.

| Signaling Component | Role in TGFβ1-Induced Myoblast Apoptosis | Effect of this compound |

| TGFβ1 | Initiates the apoptotic signaling cascade. | No direct effect on TGFβ1 itself. |

| S1P4 Receptor | Transactivated by TGFβ1 signaling, acting as a crucial mediator. | Blocks the transactivation and subsequent signaling from the S1P4 receptor. |

| Rho-Kinase-2 (ROCK2) | Activated downstream of the S1P4 receptor, executing the apoptotic signal. | Prevents the activation of ROCK2 by inhibiting the upstream S1P4 receptor. |

β-Arrestin Pathway Modulation and Receptor Internalization

The role of β-arrestins in the regulation of G protein-coupled receptors (GPCRs), such as S1P4R, is a critical area of cell signaling research. β-arrestins are known to mediate receptor desensitization, internalization, and to initiate G protein-independent signaling cascades.

Currently, there is a lack of specific research findings detailing the direct modulation of the β-arrestin pathway or the process of receptor internalization for S1P4R as a result of its antagonism by this compound. While β-arrestin recruitment is a common mechanism for many GPCRs following ligand binding, the specific dynamics for S1P4R in the presence of an antagonist like this compound have not been extensively characterized in the scientific literature. Further investigation is required to determine whether this compound influences S1P4R trafficking, its interaction with β-arrestins, and any subsequent downstream signaling events.

Biological Functions and Preclinical Research Applications of Cym50358

Immunomodulatory Effects of S1P4R Antagonism by CYM50358

Antagonism of the S1P4 receptor by this compound has been shown in preclinical settings to modulate various aspects of the immune response, primarily through its influence on key immune cell populations such as lymphocytes and dendritic cells. alzdiscovery.orgtandfonline.com

Regulation of Lymphocyte Subsets and Trafficking

S1P signaling through its receptors is known to regulate the trafficking and positioning of various immune cells within lymphoid organs. tandfonline.comnih.gov While S1P1 is a major player in lymphocyte egress from lymphoid tissues, S1P4 also plays a role in regulating lymphocyte behavior, although its inhibition is not expected to lead to significant lymphopenia unlike S1P1 modulation. alzdiscovery.org

Preclinical studies using S1P4 antagonists, including this compound, have demonstrated effects on lymphocyte populations and their movement. In a murine model of allergic asthma, treatment with this compound significantly decreased lymphocyte counts in bronchoalveolar lavage fluid. nih.govkoreascience.kr Research on peritoneal B cells has indicated that S1PR4-mediated S1P signaling influences their chemotactic response to chemokines like CXCL13 and CXCL12 in vitro and impacts their immigration into and emigration from the peritoneal cavity in vivo. nih.gov S1PR4 has been identified as the second S1P receptor, alongside S1PR1, that is critically involved in regulating peritoneal B-1 cell function. nih.gov

Influence on T Cell Differentiation, including Th17 Cells

S1P4 signaling has been implicated in influencing the differentiation of T helper (Th) cell subsets, particularly Th17 cells. Studies have shown that S1P4 deficiency can reduce Th17 differentiation of T cells in murine models. nih.govresearchgate.net Furthermore, inhibition of S1PR2-4, which includes S1P4, has been observed to reduce the differentiation of naive CD4+ T cells into Th17 cells. researchgate.net S1P, generated by sphingosine (B13886) kinase 2 (SK2), plays a critical role in Th17 differentiation, mediated in part through the regulation of suppressor of cytokine signaling 1 (SOCS1). researchgate.net S1PR4 signaling can also influence the cytokine profile of T cells, potentially shifting it from a Th1 (IFN-γ) to a regulatory (IL-10) profile in the context of pDC-dependent T cell activation assays. researchgate.net

Promotion of Anti-Tumor CD8+ T Cell Responses

Preclinical research suggests a role for S1P4 in modulating anti-tumor immunity, specifically involving cytotoxic CD8+ T cells. Studies indicate that CD8+ T cells expressing high levels of S1P4R may be associated with immunosuppressive effects that hinder the anti-tumor response. alzdiscovery.org S1PR4 has been shown to restrict the expansion of functional anti-tumor CD8+ T cells. nih.gov Importantly, treatment of wild-type CD8+ T cells with the S1PR4 antagonist this compound resulted in an increase in CD8+ T cells comparable to that observed with genetic ablation of S1PR4. nih.gov Ablation of S1PR4 has been linked to reduced tumor growth and improved efficacy of chemotherapy, attributed to the expansion of CD8+ T cells. nih.gov These findings suggest that S1PR4 signaling might impede the anti-tumor response mediated by CD8+ T cells. researchgate.net

Modulation of Dendritic Cell Activity

Dendritic cells (DCs) are crucial antigen-presenting cells that play a vital role in initiating adaptive immune responses. mdpi.commdpi.com S1P4 is expressed at high levels on various hematopoietic cells, including dendritic cells. nih.gov Preclinical studies have indicated that S1P4 deficiency can affect dendritic cell activity, including their migration and cytokine secretion. nih.govresearchgate.net

Effects on Dendritic Cell Migration

The migration of dendritic cells is a critical process for their function, allowing them to traffic from peripheral tissues to lymphoid organs to present antigens to T cells. mdpi.commdpi.com S1P4 deficiency has been found to impact dendritic cell migration. nih.govresearchgate.net S1PR4 signaling is also suggested to be required for the activation of plasmacytoid dendritic cells (pDCs). researchgate.net S1P-mediated signaling, in general, is known to regulate immune cell migration. tandfonline.comnih.gov

Alteration of Cytokine Secretion Profiles (e.g., Interferon-alpha)

Dendritic cells, particularly plasmacytoid dendritic cells (pDCs), are significant producers of type I interferons, such as interferon-alpha (IFN-α), which are critical for antiviral and anti-tumor immunity. researchgate.netfrontiersin.orgnih.gov Preclinical research has shown that S1P4 deficiency affects dendritic cell cytokine secretion. nih.govresearchgate.net Specifically, S1PR4 signaling has been found to attenuate IFN-α production in human pDCs following stimulation with Toll-like receptor (TLR) ligands. researchgate.netfrontiersin.org this compound has been shown to prevent this S1P4-dependent reduction of IFN-α production in human plasmacytoid dendritic cells. researchgate.net This suggests that S1PR4 agonists can block the activation of human pDCs, thereby reducing TLR-induced IFN-α secretion, which may have implications for conditions involving excessive IFN-α production. researchgate.net S1P secreted by pDCs can significantly reduce IFN-α production by coupling with S1P4. researchgate.net

Table: Effects of this compound/S1P4 Antagonism on Immune Cells (Preclinical Findings)

| Immune Cell Type | Effect of this compound/S1P4 Antagonism | Relevant Study Type/Model | Source |

| Lymphocytes (General) | Decreased counts in bronchoalveolar lavage fluid | Murine allergic asthma model | nih.govkoreascience.kr |

| Peritoneal B Cells | Modifies chemotactic response to CXCL13/CXCL12; affects trafficking | In vitro and in vivo murine studies | nih.gov |

| T Cell Differentiation | Reduces Th17 differentiation (S1P4 deficiency/inhibition) | Murine models, in vitro studies | nih.govresearchgate.netresearchgate.net |

| T Cell Cytokine Profile | Shifts towards regulatory (IL-10) profile (S1PR4 signaling effect) | pDC-dependent T cell activation assays | researchgate.net |

| CD8+ T Cells | Increases CD8+ T cells; promotes anti-tumor response | Preclinical studies, including use of this compound | alzdiscovery.orgnih.gov |

| Dendritic Cells | Affects migration and cytokine secretion (S1P4 deficiency) | Murine models | nih.govresearchgate.net |

| Plasmacytoid DCs | Prevents attenuation of IFN-α production by S1P4 signaling | Human pDC studies | researchgate.net |

Impact on Mast Cell Biology and Allergic Reactions

Mast cells are critical effector cells in allergic responses, releasing potent mediators upon activation and degranulation. biomolther.orgnih.gov S1P₄ has been detected in mast cells, suggesting a potential role in their function. researchgate.netnih.govkoreascience.kr

Research using RBL-2H3 rat basophilic leukemia cells, a mast cell line, has demonstrated that this compound can suppress antigen-induced degranulation. biomolther.orgresearchgate.netnih.govkoreascience.krresearchgate.net This inhibition was observed in a concentration-dependent manner. biomolther.org For instance, a significant suppression of β-hexosaminidase release, a marker of degranulation, was noted at a concentration of 10 µM. biomolther.org

Data on the concentration-dependent inhibition of mast cell degranulation by this compound is summarized in the table below, based on findings from RBL-2H3 cells:

| This compound Concentration (µM) | Effect on Antigen-Induced β-Hexosaminidase Release |

| 10 | Significant suppression |

| Lower concentrations | Concentration-dependent suppression |

Studies utilizing in vivo ovalbumin (OVA)-induced allergic asthma models in mice have explored the effects of this compound on allergic asthma phenotypes. biomolther.orgresearchgate.netnih.govkoreascience.krresearchgate.net Administration of this compound significantly suppressed several key features of allergic asthma. biomolther.orgnih.govkoreascience.krresearchgate.net

Observed effects in the OVA-induced allergic asthma model include:

Inhibition of the increase in total cell number in bronchoalveolar lavage fluid (BALF). researchgate.net

Strong inhibition of the accumulation of eosinophils and lymphocytes in BALF. researchgate.netkoreascience.krresearchgate.netnih.gov

Suppression of increased levels of Th2 cytokines, such as IL-4, in BALF. biomolther.orgresearchgate.netnih.govkoreascience.krresearchgate.netnih.govresearchgate.net

Inhibition of elevated serum IgE levels. biomolther.orgresearchgate.netnih.govkoreascience.krresearchgate.netresearchgate.net

Reduction of inflammatory scores and mucin-secreting cells in lung tissue, as revealed by histological studies (e.g., PAS staining). biomolther.orgresearchgate.netnih.govkoreascience.krresearchgate.netresearchgate.net

These findings suggest that the suppressive effect of this compound on mast cell degranulation likely contributes to its efficacy in attenuating allergic asthma in vivo. biomolther.org

Data from the OVA-induced allergic asthma model in mice demonstrating the impact of this compound on immune cell accumulation in BALF is presented below:

| Treatment Group | Total Cell Number in BALF (% of Control) | Inhibition by this compound (%) |

| OVA-induced Asthma Group | 293.1% | - |

| This compound (before sensitization) | Significantly inhibited | 56.6% |

| This compound (before challenge) | Significantly inhibited | 41.7% |

Note: Data on specific cell populations (eosinophils, lymphocytes) also showed significant inhibition. researchgate.netkoreascience.krresearchgate.netnih.gov

Effects on Macrophage Function and Inflammatory Processes

Macrophages are crucial components of the innate immune system and play a significant role in inflammatory responses. S1P₄ is mainly expressed in macrophages. nih.govtandfonline.com

While the direct effects of this compound on macrophage inflammasome activation, specifically the NLRP3 inflammasome, are not extensively detailed in the provided search results concerning this compound itself, related research indicates that sphingosine-1-phosphate receptors can be involved in inflammasome activation. One study mentions that inhibition of sphingosine-1-phosphate receptor 3 suppresses ATP-induced NLRP3 inflammasome activation in macrophages. rndsystems.com Another result broadly links this compound to the suppression of NLRP3 inflammasome activation in macrophages, though the specific context or direct evidence is not fully elaborated in the snippet. pubcompare.airesearchgate.netbiocompare.com Further research is required to fully elucidate the precise impact of this compound, as a selective S1P₄ antagonist, on NLRP3 inflammasome activation in macrophages.

Chemokines and cytokines are key mediators of inflammation, regulating the recruitment and activation of immune cells. CCL20 and CXCL5 are chemokines involved in the recruitment of various immune cells, including monocytes, lymphocytes, and neutrophils, and are implicated in inflammatory diseases like arthritis. nih.govrndsystems.comnjmonline.nl While the provided search results mention the measurement of cytokine and chemokine production in studies using this compound colab.wsresearchgate.net, detailed data specifically on the attenuation of CCL20 and CXCL5 production by this compound in macrophages is not explicitly provided. However, studies in the context of allergic asthma models showed that this compound administration inhibited the increase of IL-4 cytokines in BALF biomolther.orgresearchgate.netnih.govkoreascience.krresearchgate.netnih.govresearchgate.net, indicating a broader effect on inflammatory mediator production. Research on primary human myeloid cells stimulated with Zymosan A, ODN 2336, and PMA measured cytokine and chemokine production following treatment with a S1P₄ antagonist like this compound. colab.wsresearchgate.net

Role in Neutrophil Recruitment and Activation

Neutrophils are among the first responders to inflammation and their recruitment and activation are crucial for host defense, but also contribute to tissue damage in chronic inflammation. nih.gov S1P₄ has been suggested to play a role in the activation and migration of neutrophils. alzdiscovery.org While one source notes that S1P accumulation in S1P lyase deficient mice caused neutrophilia and that deletion of S1P₄ partially rescued neutrophil recruitment, results with S1P₄ deficient mice can sometimes contrast with studies using antagonists like this compound due to potential compensatory adaptations in knockout models. biomolther.org Another study mentions that activated neutrophils are recruited to the lung and discusses neutrophil adhesion, with a proteomic screen mentioning the S1PR4 antagonist this compound. researchgate.net Furthermore, CXCL5 is known to promote neutrophil infiltration and activation. rndsystems.com While direct, detailed data on the specific impact of this compound on neutrophil recruitment and activation is limited in the provided snippets, the role of S1P₄ in neutrophil biology and the use of this compound in studies involving neutrophil-related inflammation suggest this is an area of ongoing investigation. alzdiscovery.orguclahealth.org

Role of this compound in Skeletal Muscle Pathophysiology

Skeletal muscle is a dynamic tissue crucial for movement and metabolic regulation. nih.govmdpi.com Pathological conditions affecting skeletal muscle can lead to atrophy and functional decline. Research has investigated the involvement of the S1P signaling pathway, particularly S1P₄, in skeletal muscle health and disease. researchgate.netnih.govnih.gov

Attenuation of Myoblast Apoptosis Induced by Transforming Growth Factor Beta 1 (TGFβ1)

Transforming Growth Factor Beta 1 (TGFβ1) is a cytokine known to play a role in skeletal muscle repair, but it can also act as a negative regulator by inducing apoptosis of skeletal muscle precursor cells (myoblasts). nih.gov This apoptotic effect contributes to the detrimental role of TGFβ1 in tissue repair. nih.gov Studies have shown that TGFβ1-induced apoptosis in cultured myoblasts involves a signaling pathway that includes the upregulation and transactivation of S1P₄. nih.gov The selective S1P₄ antagonist, this compound, has been demonstrated to reduce the proapoptotic effects elicited by TGFβ1 in myoblasts. nih.gov This suggests that targeting S1P₄ with compounds like this compound could offer a strategy to attenuate myoblast apoptosis in conditions where TGFβ1 signaling is dysregulated.

Impact on Caspase-3 Activation and Poly-ADP Ribosyl Transferase Cleavage

Apoptosis is a programmed cell death process characterized by a cascade of events, including the activation of caspases, such as caspase-3, and the subsequent cleavage of key cellular proteins like Poly-ADP Ribosyl Transferase (PARP). abcam.complos.orgnih.govnih.gov These molecular events are indicative of cells undergoing apoptosis. In the context of TGFβ1-induced myoblast apoptosis, S1P₄ activation is involved in the signaling pathway leading to these apoptotic markers. nih.gov Research utilizing S1P₄-specific gene silencing has shown a reduction in the activation of caspase-3 and PARP cleavage induced by TGFβ1. nih.govresearchgate.net Consistent with this, treatment with the selective S1P₄ antagonist this compound also reduced these TGFβ1-mediated apoptotic effects. nih.govresearchgate.net This indicates that this compound can interfere with the downstream apoptotic machinery activated by TGFβ1 signaling through S1P₄.

Investigation of this compound in Disease Models

Beyond skeletal muscle, the role of S1P₄ and the potential therapeutic utility of its antagonist, this compound, have been explored in various disease models, including those involving inflammation and immune responses.

Therapeutic Potential in Allergic Inflammatory Diseases

Sphingosine 1-phosphate (S1P) signaling has been implicated in allergic inflammatory diseases, with elevated S1P levels observed in conditions like asthma. biomolther.orgresearchgate.netnih.govkoreascience.kr The S1P₄ receptor is expressed in immune cells, including mast cells, which play a key role in allergic responses. biomolther.orgresearchgate.netkoreascience.krnih.gov Studies using in vitro mast cells and in vivo allergic asthma models have investigated the effects of this compound. biomolther.orgkoreascience.krnih.gov this compound has been shown to suppress antigen-induced degranulation in mast cells in a concentration-dependent manner. biomolther.org In mouse models of ovalbumin-induced allergic asthma, administration of this compound significantly inhibited key allergic responses. biomolther.orgkoreascience.krnih.gov

The following table summarizes some of the effects of this compound in a mouse model of ovalbumin-induced allergic asthma:

| Parameter Measured in BALF (Bronchoalveolar Lavage Fluid) | Effect of OVA Treatment (vs. Control) | Effect of this compound Treatment (vs. OVA Treatment) | Citation |

| Total Cell Number | Increased by 293.1% | Inhibited by 56.6% (before sensitization) and 41.7% (before challenge) | nih.gov |

| Eosinophil Number | Increased | Significantly decreased by 69.3% (before sensitization) and 48.5% (before challenge) | nih.gov |

| Lymphocyte Number | Increased | Inhibited | researchgate.netnih.gov |

| IL-4 Cytokines | Increased | Inhibited | biomolther.orgresearchgate.netnih.govkoreascience.kr |

| Serum IgE Levels | Increased | Significantly repressed | biomolther.orgkoreascience.krnih.gov |

| Lung Inflammation (Histological Score) | Increased | Reduced | biomolther.orgkoreascience.kr |

| Mucin Production (PAS-stained cells) | Increased | Significantly suppressed | biomolther.orgkoreascience.krnih.gov |

Contribution to Cancer Immunotherapy Strategies

The S1P signaling pathway, including S1P₄, has also been implicated in the context of cancer, particularly in modulating immune responses within the tumor microenvironment. alzdiscovery.orgnih.gov S1P is generally considered to be pro-tumorigenic, and preclinical studies suggest that S1P₄ may contribute to this effect, potentially by influencing the tumor microenvironment and immune cell function. alzdiscovery.org Research has explored the impact of S1P₄ modulation on anti-tumor immunity. In a mammary tumor cell spheroid coculture system, treatment with the S1P₄ antagonist this compound led to an increase in anti-tumor CD8 T cells. alzdiscovery.org Furthermore, studies involving genetic ablation of S1P₄ have shown a reduction in tumor growth and an improvement in chemotherapy response, linked to an expansion of CD8+ T cells. nih.gov Treatment of wild-type CD8+ T cells with this compound resulted in an increase in CD8+ T cells comparable to that observed with genetic ablation of S1P₄. nih.gov These findings suggest that S1P₄ antagonists like this compound may help promote anti-tumor immune responses, potentially as an adjunct to existing immunotherapies. alzdiscovery.org The efficacy of such strategies may depend on factors like tumor immunogenicity and the specific signaling landscape of the tumor microenvironment. alzdiscovery.org

Exploration in Non-alcoholic Steatohepatitis (NASH) Mechanisms

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to fibrosis and cirrhosis. cedars-sinai.orgecrjournal.comnih.govnih.govsages.org The mechanisms underlying NASH are complex and involve various cellular and molecular pathways. The expression of S1P₄ has been found to be significantly elevated in the livers of patients with NASH compared to controls. alzdiscovery.org Similarly, increased S1P₄ expression has been observed in the liver in several mouse models of NASH. alzdiscovery.org This increased expression suggests a potential role for S1P₄ in the pathogenesis of NASH. While the precise mechanisms are still under investigation, the elevated presence of S1P₄ in the context of NASH indicates that targeting this receptor with antagonists like this compound could be a relevant area for exploring potential therapeutic interventions for this liver disease. alzdiscovery.org

Relevance in Neuropathic Pain Research

Neuropathic pain is a complex condition characterized by aberrant excitability of neurons and involves neuroinflammation and altered sphingolipid metabolism nih.govresearchgate.netfrontiersin.orgscripps.edu. While the role of S1P signaling in pain is being increasingly recognized, the specific contribution of S1P4 is still under investigation nih.govresearchgate.netmedchemexpress.com. Preclinical studies suggest that alterations in sphingolipid metabolism contribute to the development of neuropathic pain nih.govresearchgate.netscripps.edu. The S1P pathway, involving S1P and its receptors (S1PR1-5), is a critical regulator of neuroimmune interactions along the pain pathway nih.govresearchgate.net.

Selective compounds targeting S1P4, such as this compound, are considered valuable tools to help elucidate the significance of S1P4 signaling in both physiological and pathological settings, including neuropathic pain nih.gov. While some S1P receptor modulators, particularly S1P1 antagonists like Fingolimod, have shown promise as non-narcotic analgesics in preclinical and clinical studies for non-pain conditions, their direct application to neuropathic pain is an area of ongoing research nih.govresearchgate.netfrontiersin.org. The availability of selective S1P4 antagonists like this compound is expected to contribute to a better understanding of S1P4's specific involvement in the mechanisms underlying neuropathic pain nih.gov.

Application in Psoriasis-like Skin Disease Models

Psoriasis is a chronic inflammatory skin disorder where immune cells, particularly T helper 17 (Th17) cells, play a significant role researchgate.netmedicaljournals.se. Sphingolipid metabolism is altered in psoriasis, with elevated levels of S1P reported in patients researchgate.netmedicaljournals.se. S1P signaling, particularly through S1PR1, is involved in the migration of T cells medicaljournals.se.

Research using S1P receptor modulators in psoriasis models has yielded varied results, highlighting the complexity of S1P signaling in this context medicaljournals.senih.govnih.gov. While some studies suggest that inhibiting S1P formation or modulating S1PR1 can alleviate psoriasis-like symptoms in mouse models, the specific role of S1P4 in psoriasis-like skin inflammation is also being investigated researchgate.netmedicaljournals.senih.govnih.gov. One study using S1PR4-deficient mice indicated that the absence of S1P4 signaling reduced psoriasis-like skin inflammation by affecting chemokine and cytokine production by macrophages, thereby attenuating the recruitment of monocytes nih.gov. This suggests a potential pro-inflammatory role for S1P4 in this model. The use of selective S1P4 antagonists like this compound in psoriasis-like skin disease models can provide further insights into the precise mechanisms by which S1P4 influences immune cell behavior and inflammatory responses in the skin.

Research in Influenza Infection Mechanisms

This compound has been specifically noted for its potential use in the research of influenza infection medchemexpress.commedchemexpress.comchemicalbook.inglpbio.cntargetmol.com. The S1P signaling pathway is involved in various aspects of immune responses, and S1P receptors are expressed on immune cells that play a role in viral infections clevelandclinic.orgwjgnet.comgastroenterologyandhepatology.netresearchgate.netfrontiersin.org.

Methodological Approaches Employed in Cym50358 Research

In Vitro Cellular Systems Utilizing CYM50358

In vitro studies provide controlled environments to examine the direct effects of this compound on specific cellular processes and signaling pathways.

Mast Cell Degranulation Assays (e.g., RBL-2H3 cells)

Mast cell degranulation is a key process in allergic responses, involving the release of inflammatory mediators. RBL-2H3 cells, a rat basophilic leukemia cell line, are commonly used as a model for mast cell degranulation studies. biomolther.orgnih.gov

Research has shown that this compound inhibits antigen-induced degranulation in RBL-2H3 mast cells. biomolther.orgnih.govresearchgate.netresearchgate.net This inhibition was observed to be concentration-dependent. biomolther.orgnih.gov Specifically, treatment with this compound suppressed the release of β-hexosaminidase, an enzyme released during degranulation, following antigen exposure. biomolther.orgnih.gov This finding suggests a role for S1PR4 in mast cell degranulation and indicates that antagonism of this receptor by this compound can modulate this process. biomolther.orgnih.gov

| Cell Type | Stimulus | Measured Outcome | Effect of this compound | Reference |

| RBL-2H3 | Antigen (DNP-HSA) | β-hexosaminidase release | Inhibited | biomolther.orgnih.gov |

Myoblast Culture Models (e.g., C2C12 cells)

Myoblast cell lines, such as murine C2C12 cells, are used to study muscle cell differentiation and related processes. C2C12 cells are derived from mouse leg muscle and can differentiate into multinucleated myotubes. ejh.itculturecollections.org.uk

One study investigating the effects of various S1P receptor antagonists on preadipocyte proliferation and differentiation utilized C2C12 cells. oup.com In this context, this compound was examined for its effects on the proliferation and differentiation of 3T3-L1 and 3T3-F442A preadipocytes. oup.com The study reported that this compound had no effect on the proliferation of 3T3-L1 preadipocytes stimulated with S1P or JTE-013 (an S1PR2 antagonist). oup.com Similarly, this compound did not affect the adipogenic differentiation of 3T3-F442A preadipocytes. oup.com While this study primarily focused on preadipocytes, it included this compound in its panel of antagonists tested in cell culture models. oup.com

| Cell Type | Stimulus | Measured Outcome | Effect of this compound | Reference |

| 3T3-L1 | S1P or JTE-013 | Proliferation | No effect | oup.com |

| 3T3-F442A | Not specified (context of adipogenic differentiation) | Adipogenic differentiation | No effect | oup.com |

Primary Human Immune Cell Activation Studies (e.g., Macrophages, Plasmacytoid Dendritic Cells, Neutrophils)

Primary human immune cells are crucial for understanding the direct impact of compounds on human immune responses. Macrophages, plasmacytoid dendritic cells (pDCs), and neutrophils are key players in innate immunity and inflammation. nih.govresearchgate.netnih.govfrontiersin.org

This compound has been used in studies investigating the effects of S1PR4 modulation on the activation of primary human myeloid immune cells. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net In these studies, primary human macrophages were stimulated with Zymosan A, pDCs with ODN 2336, and neutrophils with PMA. nih.govresearchgate.netnih.govfrontiersin.org

Research findings indicate that S1PR4 signaling attenuates the production of certain cytokines and chemokines by stimulated macrophages. nih.govresearchgate.netnih.gov Specifically, signaling induced by S1P, Etrasimod (an S1PR1/4/5 modulator), and an S1PR4 agonist attenuated CCL20 and CXCL5 production by Zymosan-stimulated macrophages. nih.govresearchgate.netnih.gov These findings were supported by S1PR4 knockdown experiments. nih.govresearchgate.netnih.gov

S1PR4 was also found to be involved in the regulation of IFN-α production by ODN2336-stimulated plasmacytoid dendritic cells. nih.govresearchgate.netnih.gov

Furthermore, studies using this compound have explored the role of S1PR4 in neutrophil activation. Both Etrasimod and an S1PR4 agonist reduced the activation level of PMA-stimulated neutrophils. nih.govnih.gov S1PR4 modulation was also shown to increase the survival of PMA-stimulated neutrophils and reduce neutrophil activation as measured by activated CD11b. frontiersin.org

| Cell Type | Stimulus | Measured Outcome | Effect of S1PR4 Modulation (via agonists/antagonists like this compound) | Reference |

| Primary Human Macrophages | Zymosan A | CCL20 and CXCL5 production | Attenuated | nih.govresearchgate.netnih.gov |

| Primary Human pDCs | ODN 2336 | IFN-α production | Regulation involved S1PR4 | nih.govresearchgate.netnih.gov |

| Primary Human Neutrophils | PMA | Activation level (e.g., activated CD11b) | Reduced | nih.govnih.govfrontiersin.org |

| Primary Human Neutrophils | PMA | Survival | Increased | frontiersin.org |

Receptor Internalization and G-Protein Signaling Assays in Heterologous Expression Systems (e.g., S1PR-expressing CHO-K1 cells)

Heterologous expression systems, such as CHO-K1 cells engineered to express specific S1P receptors, are valuable tools for studying receptor-ligand interactions, receptor internalization, and downstream signaling pathways, including G-protein activation. nih.govnih.govfrontiersin.orgresearchgate.netcolab.wsresearchgate.net

Confocal microscopy of S1PR-expressing CHO-K1 cell lines has been used to study receptor internalization. nih.govnih.govfrontiersin.orgcolab.ws Studies have shown that Etrasimod, an S1PR1/4/5 modulator, induces internalization of S1PR4 in these systems. nih.govnih.gov This supports the expected S1PR4 internalization upon activation. nih.gov While this compound is an antagonist, its use in conjunction with agonists in such systems can help confirm receptor-mediated effects and study the mechanisms of antagonism.

G-protein signaling assays, such as those measuring Gα protein dissociation, are used to assess the functional activation of receptors. Research has utilized S1PR4-Gα12 coupled systems to investigate the activity of compounds, including the ability of antagonists like this compound to block agonist-induced G-protein activation. acs.org In one study, this compound (at 2 µM) significantly blocked the dissociation of Gα proteins induced by PCB95 (a pollutant shown to activate S1PR4) in an S1PR4-Gα12 coupled system. acs.org This demonstrates the effectiveness of this compound as an S1PR4 antagonist in blocking downstream G-protein signaling.

| System | Stimulus (example) | Measured Outcome | Effect of this compound (as antagonist) | Reference |

| S1PR4-expressing CHO-K1 cells | PCB95 | Gα protein dissociation | Blocked | acs.org |

| S1PR-expressing CHO-K1 cell lines | Etrasimod (agonist) | Receptor internalization | Not directly tested for this compound as agonist, but system used for related studies | nih.govnih.govfrontiersin.orgcolab.ws |

Human Keratinocyte Proliferation and Differentiation Studies

Human keratinocytes are the primary cells of the epidermis and play a vital role in the skin barrier function. Studies on keratinocyte proliferation and differentiation are important for understanding skin biology and diseases. nih.govresearchgate.netmdpi.combiorxiv.org Keratinocytes express all five S1P receptor subtypes. nih.govmdpi.com

While the search results highlight the role of S1P signaling, particularly via S1PR1, S1PR2, and S1PR3, in regulating keratinocyte proliferation and differentiation, direct studies specifically detailing the use of this compound in human keratinocyte proliferation and differentiation assays were not prominently found within the provided snippets. nih.govresearchgate.netmdpi.com However, the broader context of S1P signaling in keratinocytes suggests that S1PR4, and therefore its antagonist this compound, could be subjects of investigation in this area.

In Vivo Animal Models Investigating this compound

In vivo studies using animal models are essential for evaluating the effects of compounds in a complex biological system and assessing their potential in disease contexts.

This compound has been investigated in vivo, particularly in the context of allergic asthma using a mouse model. biomolther.orgnih.govresearchgate.netresearchgate.netkoreascience.krnih.gov In an ovalbumin (OVA)-induced allergic asthma model in mice, this compound administration showed suppressive effects on allergic responses. biomolther.orgnih.govresearchgate.netresearchgate.netkoreascience.krnih.gov

Administration of this compound before OVA sensitization or before the antigen challenge strongly inhibited the increase of eosinophils and lymphocytes in the bronchoalveolar lavage fluid (BALF). biomolther.orgnih.govresearchgate.netresearchgate.netkoreascience.krnih.gov this compound administration also inhibited the increase of IL-4 cytokines and serum IgE levels. biomolther.orgnih.govresearchgate.netresearchgate.netkoreascience.krnih.gov Histological studies in this model revealed that this compound reduced inflammatory scores and PAS (periodic acid-Schiff)-stained cells in the lungs, indicating reduced inflammation and mucin production. biomolther.orgnih.govresearchgate.netresearchgate.netkoreascience.krnih.gov These in vivo findings support the pro-allergic functions of S1PR4 and suggest that its antagonism by this compound can mitigate allergic asthma symptoms. biomolther.orgnih.govresearchgate.netresearchgate.netkoreascience.krnih.gov

This compound has also been used in in vivo studies investigating the role of S1PR4 in regulating the trafficking and distribution of peritoneal B-1 cells in mice. nih.gov While the primary focus was on B-1 cells and S1PR4 deficiency, this compound was utilized as an S1PR4-specific antagonist in some experiments to corroborate findings obtained in S1PR4-deficient mice. nih.gov

Another in vivo study used this compound to investigate the role of endothelial S1PR4 in regulating blood-brain barrier permeability in mice. jneurosci.org this compound was administered intraperitoneally to wild-type and S1PR4 knockout mice. jneurosci.org This study indicated that S1PR4 promotes brain microvascular endothelial cell barrier integrity in vivo. jneurosci.org

| Animal Model | Disease/Condition Studied | Measured Outcomes | Effect of this compound | Reference |

| Ovalbumin-induced allergic asthma mouse model | Allergic Asthma | Eosinophil and lymphocyte accumulation in BALF, IL-4 levels, serum IgE levels, lung inflammation scores, PAS-stained cells in lungs | Significantly inhibited/reduced | biomolther.orgnih.govresearchgate.netresearchgate.netkoreascience.krnih.gov |

| Mouse models | Peritoneal B-1 cell trafficking and distribution | Chemotactic migration of B-1 cells | Used to show implication of S1PR4-mediated signaling, corroborating data from S1PR4-deficient mice. | nih.gov |

| Mouse models | Blood-brain barrier permeability | Brain microvascular endothelial cell barrier integrity | Used in study indicating S1PR4 promotes barrier integrity. | jneurosci.org |

Ovalbumin-Induced Allergic Asthma Models

The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used method to study the pathogenesis of allergic asthma and evaluate potential therapeutic compounds. This model involves sensitizing mice to ovalbumin and subsequently challenging them with the same antigen, leading to the development of characteristic features of asthma, such as airway inflammation, increased mucus production, and elevated levels of certain cytokines and antibodies.

Studies utilizing the OVA-induced allergic asthma model have investigated the effects of this compound administration. Research indicates that this compound treatment can inhibit the increase of IL-4 cytokines and serum IgE levels in this model. researchgate.netresearchgate.netbiomolther.orgkoreascience.krnih.gov Histological analyses in these studies revealed that this compound reduced inflammatory scores and periodic acid-Schiff (PAS)-stained cells in the lungs, indicating a reduction in inflammation and mucus production. researchgate.netresearchgate.netbiomolther.orgkoreascience.krnih.gov

Further findings from the OVA-induced asthma model show that this compound administration, both before ovalbumin sensitization and before antigen challenge, strongly inhibited the increase of eosinophils and lymphocytes in the bronchoalveolar lavage fluid (BALF). researchgate.netresearchgate.netkoreascience.kr Assessment of total cell numbers in the BALF of OVA-induced asthma groups showed a significant increase compared to control groups. researchgate.netbiomolther.orgnih.gov this compound treatment significantly inhibited this OVA-induced increase in total cell number. researchgate.netbiomolther.orgnih.gov

The research in this model suggests that this compound may have therapeutic potential in the treatment of allergic asthma. researchgate.netresearchgate.netbiomolther.orgkoreascience.krnih.gov The observed effects on immune cell accumulation, cytokine levels, and histological markers provide insights into the compound's influence on the allergic inflammatory response in the airways.

| Study Group | Total Cells in BALF (% of Control) | Eosinophils in BALF (Relative Increase vs Control) | Lymphocytes in BALF (Relative Increase vs Control) | IL-4 Levels | Serum IgE Levels | Lung Inflammatory Score | PAS-stained Cells in Lungs |

| OVA-induced Asthma | 293.1% researchgate.netbiomolther.orgnih.gov | Increased researchgate.netresearchgate.netkoreascience.kr | Increased researchgate.netresearchgate.netkoreascience.kr | Increased | Increased | Increased | Increased |

| This compound (before sens.) | Significantly Inhibited researchgate.netbiomolther.orgnih.gov | Strongly Inhibited researchgate.netresearchgate.netkoreascience.kr | Strongly Inhibited researchgate.netresearchgate.netkoreascience.kr | Inhibited | Inhibited | Reduced | Reduced |

| This compound (before challenge) | Significantly Inhibited researchgate.netbiomolther.orgnih.gov | Strongly Inhibited researchgate.netresearchgate.netkoreascience.kr | Strongly Inhibited researchgate.netresearchgate.netkoreascience.kr | Inhibited | Inhibited | Reduced | Reduced |

Experimental Autoimmune Encephalomyelitis (EAE) Models

Information specifically detailing the methodological approaches and research findings of this compound within Experimental Autoimmune Encephalomyelitis (EAE) models was not available in the provided search results. EAE is a widely used animal model for multiple sclerosis, induced by immunization with myelin-derived antigens or adoptive transfer of auto-reactive T cells, leading to central nervous system demyelination and neurological symptoms. plos.orgsld.cumdpi.com Studies in EAE models often investigate immune cell infiltration into the CNS and the roles of various immune cell subsets, including Th1 and Th17 cells. plos.orgsld.cumdpi.com

Tumor Microenvironment Analysis in Cancer Models

Specific research employing this compound in the analysis of the tumor microenvironment in cancer models was not found in the provided search results. Research in tumor microenvironments often involves studying the complex interactions between tumor cells and non-neoplastic stromal cells, including immune cells, fibroblasts, and endothelial cells. mdpi.complos.orgfrontiersin.org Techniques such as flow cytometry are commonly used to characterize immune cell populations within tumors. plos.orglungcancerstoday.com

Non-alcoholic Steatohepatitis (NASH) Mouse Models

No specific information on the use of this compound in Non-alcoholic Steatohepatitis (NASH) mouse models was available in the provided search results. NASH mouse models, often induced by specific diets, are used to study liver steatosis, inflammation, and fibrosis, mimicking features of the human disease. nih.govplos.orgbiocytogen.jpfrontiersin.orgnih.gov

Imiquimod-Induced Psoriasis Mouse Models

Research specifically detailing the application and findings of this compound in Imiquimod-induced psoriasis mouse models was not present in the provided search results. The imiquimod-induced psoriasis model is used to study psoriasiform dermatitis, characterized by skin inflammation, epidermal thickening, and immune cell infiltration, mediated in part by the IL-23/IL-17 axis. nih.govjscimedcentral.comd-nb.infocabidigitallibrary.orgnih.gov

Advanced Analytical Techniques in this compound Studies

Various advanced analytical techniques are crucial for characterizing the biological effects of compounds like this compound and understanding their mechanisms of action.

Flow Cytometry for Immunophenotyping and Cell Activation Analysis

Flow cytometry is a powerful technique widely used in immunological research for the immunophenotyping and analysis of cell activation. biorxiv.orgnih.govresearchgate.netscience.gov This technique allows for the rapid and quantitative analysis of physical and chemical characteristics of cells as they pass through a laser beam, often after being stained with fluorescent antibodies that bind to specific cell surface or intracellular markers. biorxiv.orgnih.govresearchgate.net

Confocal Microscopy for Subcellular Localization and Receptor Dynamics

Confocal microscopy is a valuable technique used in the study of this compound to investigate the subcellular localization of receptors and their dynamic behavior. This method allows for increased optical resolution compared to conventional fluorescence microscopy, enabling researchers to distinguish between cell surface and intracellular localization of proteins, including receptors targeted by compounds like this compound. ntu.edu.sg By staining for markers of subcellular organelles alongside the protein of interest, confocal microscopy can determine the precise location of diverse proteins. ntu.edu.sgresearchgate.net It can also be used to assess whether two proteins co-localize within a cell. ntu.edu.sg Confocal microscopy can be applied to both live and fixed cells to observe dynamic changes. ntu.edu.sg Studies utilizing confocal microscopy can quantify the fluorescent intensity of labeled receptors to measure the state of target molecule aggregation on the cell surface. nih.gov This methodology is accessible and can provide quantitative data on clustering events at the cell surface. nih.gov For instance, confocal microscopy of S1PR-expressing cell lines has been used to study receptor internalization in the context of S1P receptor modulators, including this compound. frontiersin.orgfrontiersin.org

Molecular Biology Techniques including Gene Silencing and Gene Knockout Approaches

Molecular biology techniques, such as gene silencing and gene knockout, are employed to understand the functional role of the S1P4 receptor in the context of this compound activity. Gene knockout is a technique used to disrupt or inactivate a specific gene to observe its effect on an organism or cell, providing insights into gene function and regulation. numberanalytics.comresearchgate.net Historically, homologous recombination was used for gene knockout, while more recent techniques like CRISPR-Cas9 technology offer increased precision and efficiency. numberanalytics.comnih.gov CRISPR-Cas9 creates double-strand breaks at targeted genomic loci, which can lead to gene inactivation through error-prone repair mechanisms. nih.gov This technology has revolutionized the generation of knockout mice models. nih.gov Gene silencing, often achieved through techniques like RNA interference (RNAi), involves using RNA molecules to reduce the expression of specific genes. numberanalytics.combio-rad.com While useful for studying gene function, RNAi can have limitations such as transient effects and potential off-target effects. numberanalytics.com These molecular biology approaches allow researchers to study the consequences of altered S1P4 expression or function on cellular processes influenced by this compound.

Biochemical Assays for Protein Expression and Post-Translational Modifications

Biochemical assays are crucial for quantifying protein expression levels and analyzing post-translational modifications (PTMs) of proteins involved in S1P4 signaling and the cellular responses to this compound. Protein expression analysis can be performed using techniques such as Western blotting, which quantifies the relative expression levels of specific proteins. bio-rad.com This involves separating extracted cellular proteins by electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. bio-rad.com

Post-translational modifications significantly increase the functional diversity of the proteome and play key roles in regulating protein activity, localization, and interactions. thermofisher.comthermofisher.com These modifications include phosphorylation, glycosylation, ubiquitination, and acetylation, among others. thermofisher.com PTMs can be analyzed using various methods, including immunoassays that detect specific modifications using antibodies. bio-rad.com Mass spectrometry is another powerful technique used to identify proteins and their modifications based on their mass. bio-rad.com The analysis of PTMs is critical for understanding cell biology and disease. thermofisher.com While the search results did not specifically detail biochemical assays for PTMs directly on the S1P4 receptor in the context of this compound, these techniques are standard in studying receptor signaling and downstream protein activity which would be relevant in comprehensive research on the compound. For example, Western blot analysis has been used in studies involving S1P receptor modulation to examine protein expression and pathways like the JNK pathway. ijbs.com

Cytokine and Chemokine Quantification Methods

Quantifying cytokine and chemokine levels is essential for understanding the inflammatory and immune responses modulated by compounds like this compound, particularly given the role of S1P4 in immune cells. frontiersin.orgbiomolther.org Various methods are employed for this purpose. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for quantifying cytokine and chemokine levels in biological samples such as serum, plasma, urine, or cell culture supernatants. biomolther.orgnih.gov ELISA kits specific for particular cytokines and chemokines are commercially available. biomolther.org

More advanced techniques include quantitative suspension array technology, such as Cytometric Bead Array (CBA) and LEGENDplex™ assays, which allow for the multiplex detection of multiple cytokines and chemokines simultaneously in small sample volumes. frontiersin.orgfrontiersin.orgplos.org These methods utilize fluorescent beads coated with antibodies specific to different analytes, which are then analyzed by flow cytometry. frontiersin.orgplos.org Studies investigating the effects of S1P receptor modulators, including this compound, on immune cells have utilized CBA and LEGENDplex™ panels to measure the production of various cytokines and chemokines. frontiersin.orgfrontiersin.org For instance, research has screened for chemokine production using Legendplex Pro-Inflammatory Chemokine Panels, identifying specific chemokines like CCL20 and CXCL5 whose production by macrophages was modulated by S1P signaling and related compounds. frontiersin.org ELISA has also been used to quantify specific cytokines like IL-4 and IL-13 in bronchoalveolar lavage fluid (BALF) in studies involving this compound. biomolther.org

Future Research Trajectories and Translational Implications of Cym50358 Studies

Deeper Elucidation of S1P4R-Dependent Signaling Networks in Various Cell Types

Future research utilizing CYM50358 aims to comprehensively map the intricate S1P4R-dependent signaling networks across diverse cell types. S1P4R is known to couple with Gαi/0 and Gα12/13 proteins, which can lead to downstream activation of pathways such as phospholipase C-mediated calcium release and associated signaling alzdiscovery.orgmdpi.com. While S1P4R's role in regulating T cell cytokine secretion and immune cell migration is established, its precise signaling cascades and interactions with other pathways in different cellular contexts warrant further investigation alzdiscovery.orgbiomolther.org. Studies using this compound in various immune cell subsets, beyond the well-characterized lymphoid and hematopoietic cells, could reveal novel S1P4R-mediated effects and downstream targets alzdiscovery.org. For instance, exploring its influence on mast cell degranulation and cytokine production has shown that this compound can suppress antigen-induced degranulation in mast cells and inhibit the increase of IL-4 cytokines and serum IgE levels in allergic asthma models biomolther.orgnih.govkoreascience.krnih.gov. Further research is needed to fully understand the specific signaling pathways involved in these observed effects.

Comparative Pharmacological Profiling of this compound with Emerging S1P4R Modulators

Comparative studies are crucial to position this compound among the growing landscape of S1P4R modulators. While this compound is described as a potent and selective S1P4R antagonist, other selective S1P4R antagonists, such as SLB736, are also being tested in preclinical studies alzdiscovery.org. Furthermore, broader S1PR modulators like fingolimod, siponimod, ozanimod, and ponesimod, which primarily target S1P1 but can also interact with other S1P receptor subtypes including S1P4, are already in clinical use for conditions like multiple sclerosis nih.govnih.govnih.govclevelandclinic.orgnih.govfrontiersin.org. Future research should involve head-to-head comparisons of this compound with these agents to delineate differences in their pharmacological profiles, including their precise binding affinities, functional selectivity, and downstream signaling biases across the S1P receptor family frontiersin.org. Such comparisons, potentially involving detailed IC50 or EC50 data across all S1P receptors, would help determine the unique advantages and potential applications of this compound.

Table 1: Selectivity Profile of this compound

| Receptor Subtype | IC50 (nM) |

| S1P4 | 25 |

| S1P1 | 6400 |

| S1P2 | 3900 |

| S1P5 | 5500 |

| S1P3 | 25000 |

*Note: IC50 values for S1P1, S1P2, S1P5, and S1P3 are approximate based on reported much higher concentrations for inhibition compared to S1P4 sigmaaldrich.com.

Potential for this compound in Combination Therapies for Immunological and Oncological Disorders

The immunomodulatory roles of S1P4R suggest a potential for this compound in combination therapies for various diseases. Given its expression on immune cells, targeting S1P4R with an antagonist like this compound could influence immune responses in the context of immunological disorders. Preclinical studies have shown that this compound can suppress allergic responses in a mouse model of allergic asthma, suggesting potential therapeutic utility in such conditions nih.govkoreascience.krnih.gov. In oncology, S1P4R has been implicated in cancer progression and the tumor microenvironment alzdiscovery.org. Studies indicate that S1P4R antagonists may help promote anti-tumor immune responses, particularly when combined with immunotherapies alzdiscovery.org. In a mammary tumor cell spheroid coculture system, treatment with this compound led to an increase in anti-tumor CD8 T cells alzdiscovery.org. Future research should explore specific combination strategies of this compound with existing or emerging immunotherapies and chemotherapy agents to assess synergistic effects and optimize treatment outcomes in various cancer types delveinsight.comaccscience.comnih.gov.

Exploration of S1P4R Antagonism in Central Nervous System Neuroinflammation

While S1P4R is predominantly found in lymphoid tissues, there is limited information regarding its role within the central nervous system (CNS) alzdiscovery.org. However, S1P signaling in general is involved in neurological disorders and can influence the neuroinflammatory profile alzdiscovery.orgfrontiersin.org. S1P4R may play a role in influencing neuroinflammatory processes and neurovascular dynamics, although the precise effects of its modulation in the CNS are not fully understood and may be context-dependent alzdiscovery.org. S1P4R has been detected on primary brain microvascular endothelial cells and appears to play a role in endothelial homeostasis and barrier function alzdiscovery.org. Studies using this compound could help elucidate the specific contribution of S1P4R to neuroinflammation and blood-brain barrier integrity in various CNS conditions, such as experimental autoimmune encephalitis or stroke models, where S1P signaling is known to be involved alzdiscovery.orgnih.gov.

Addressing Context-Dependent Specificity of S1P4R Signaling in Pathophysiology

A critical area for future research is to fully understand the context-dependent specificity of S1P4R signaling in different pathophysiological settings. The pleiotropic nature of S1PR signaling means that the therapeutic effects of S1P4R modulators are likely to vary depending on the specific disease indication and the prevailing S1P signaling landscape alzdiscovery.org. For example, while S1P4R is associated with immunosuppressive T cells in some tumor microenvironments, its role in other immune responses or tissues might differ alzdiscovery.org. Research using this compound should aim to delineate how the cellular environment, the presence of other S1P receptor subtypes, and the local concentration of S1P influence S1P4R signaling and the resulting biological outcomes. Understanding these context-dependent effects is crucial for predicting the efficacy and potential off-target effects of this compound in various diseases.

Q & A

Q. What experimental models are most suitable for studying CYM50358's anti-asthmatic effects?

this compound is typically evaluated using two complementary approaches:

- In vitro : RBL-2H3 mast cells are used to assess antigen-induced degranulation via β-hexosaminidase release assays. Cells are sensitized with anti-DNP IgE and stimulated with DNP-BSA, with this compound pre-treatment to measure inhibition .

- In vivo : Ovalbumin (OVA)-induced allergic asthma models in BALB/c mice involve sensitization (OVA + aluminum hydroxide) and aerosolized OVA challenges. This compound is administered either before sensitization (to study prophylactic effects) or before challenge (to evaluate therapeutic potential). Outcomes include BALF immune cell counts (eosinophils/lymphocytes), serum IgE, and lung histopathology (H&E/PAS staining) .

Q. How does this compound suppress mast cell degranulation at the molecular level?

this compound antagonizes S1P4 receptors, blocking sphingosine-1-phosphate (S1P)-mediated signaling. In mast cells, S1P4 activation enhances calcium mobilization and FcεRI-mediated degranulation. By inhibiting S1P4, this compound reduces β-hexosaminidase release (a degranulation marker) and downstream pro-inflammatory cytokine production (e.g., IL-4) .

Q. What biomarkers are critical for evaluating this compound efficacy in allergic asthma models?

Key biomarkers include:

- Serum IgE : Quantified via ELISA to assess systemic allergic sensitization.

- BALF cytokines : IL-4 (Th2 response) and IL-13 (airway remodeling) measured using multiplex assays.

- Cellular infiltration : Eosinophils and lymphocytes in BALF (flow cytometry or Giemsa staining).

- Mucin production : PAS staining of lung sections for goblet cell hyperplasia .

Advanced Research Questions

Q. How do contradictory findings between S1P4 knockout models and this compound pharmacological inhibition inform mechanistic studies?

S1P4-deficient mice exhibit enhanced Th2 responses in passive systemic anaphylaxis, whereas this compound suppresses OVA-induced allergic asthma. This discrepancy arises from compensatory adaptations in genetic knockouts (e.g., altered S1P receptor expression during development) versus acute pharmacological inhibition. Researchers must combine both approaches: use knockouts to study chronic S1P4 roles and this compound to isolate acute signaling effects .

Q. What methodological controls are essential when assessing this compound's specificity in S1P4-related pathways?

- Receptor selectivity assays : Confirm this compound’s IC50 for S1P4 (25 nM) and lack of activity against S1P1-3/5 via competitive binding or calcium flux assays .

- Rescue experiments : Co-administer S1P4 agonists (e.g., CYM50260) to reverse this compound’s effects in vitro.

- Off-target checks : Include S1P4-independent mast cell activators (e.g., ionomycin) to ensure observed effects are S1P4-specific .

Q. How should dose-response studies for this compound be designed to optimize reproducibility?

- Timing : Administer this compound 1–2 hours before antigen challenge to ensure receptor saturation.

- Dosing range : Test 1–10 mg/kg (intraperitoneal) in murine models, based on prior studies showing 48–69% suppression of eosinophilia at 10 mg/kg .

- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS to correlate dosing with bioavailability .

Q. What advanced imaging techniques quantify this compound's impact on airway remodeling?

- Micro-CT : Non-invasive 3D visualization of airway wall thickness.

- Confocal microscopy : Track immune cell infiltration in lung sections using fluorescent markers (e.g., CD4+ T cells).

- Mucin quantification : Automated image analysis of PAS-stained sections to count goblet cells/mm² .

Data Interpretation & Contradictions

Q. Why does this compound suppress IL-4 but not IL-13 in OVA models, and how should this influence data analysis?

IL-4 drives IgE class-switching, while IL-13 mediates mucus production. This compound’s selective IL-4 suppression suggests S1P4 modulates early Th2 polarization but not later effector pathways. Researchers should analyze cytokine timelines: measure IL-4 at 24h post-challenge and IL-13 at 48–72h .

Q. How can researchers resolve discrepancies in S1P4’s role across mast cell vs. dendritic cell studies?

S1P4 promotes mast cell degranulation but inhibits IFN-α in plasmacytoid dendritic cells (pDCs). Use cell-type-specific knockout models (e.g., Cre-lox systems) and isolate primary mast cells/pDCs from treated mice to compare this compound’s effects in parallel assays .

Methodological Best Practices

Q. What protocols ensure reliable measurement of this compound’s inhibition of pulmonary inflammation?

- Blinded histopathology scoring : Use 0–3 scales for peribronchial inflammation (H&E) and PAS-positive cells, validated by ≥2 independent pathologists.

- BALF processing : Centrifuge BALF at 300×g for 5min to pellet cells; use Türk’s solution for differential counting.